molecular formula C24H52N+ B1222370 Tetrahexylammonium CAS No. 20256-54-6

Tetrahexylammonium

Cat. No.: B1222370
CAS No.: 20256-54-6
M. Wt: 354.7 g/mol
InChI Key: DTIFFPXSSXFQCJ-UHFFFAOYSA-N
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Description

Tetrahexylammonium is a quaternary ammonium compound with the molecular formula C24H52N . It is commonly found in the form of this compound bromide or this compound hydroxide. This compound is known for its use as a phase-transfer reagent, which facilitates the transfer of a reactant from one phase into another where the reaction occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahexylammonium compounds can be synthesized through the reaction of hexylamine with hexyl bromide in the presence of a base. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound compounds involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tetrahexylammonium compounds undergo various types of chemical reactions, including:

    Substitution Reactions: These compounds can participate in nucleophilic substitution reactions where the this compound ion acts as a leaving group.

    Oxidation and Reduction Reactions: this compound compounds can be involved in redox reactions, although these are less common.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrahexylammonium compounds have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahexylammonium compounds involves their ability to disrupt cell membranes. By interacting with membrane lipids, these compounds induce the formation of pores, facilitating the entry of ions and other molecules into the cell, ultimately leading to cell death . This property is particularly useful in their antibacterial and antiproliferative applications.

Comparison with Similar Compounds

  • Tetraethylammonium
  • Tetrabutylammonium
  • Tetraoctylammonium

Comparison:

This compound stands out due to its optimal balance of hydrophobicity and reactivity, making it a versatile reagent in various chemical and biological applications.

Properties

IUPAC Name

tetrahexylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-24H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIFFPXSSXFQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16436-29-6 (benzoate), 2138-24-1 (iodide), 32503-34-7 (sulfate (1:1)), 4328-13-6 (bromide), 4656-81-9 (perchlorate), 5922-92-9 (chloride)
Record name Tetrahexylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90863368
Record name N,N,N-Trihexylhexan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20256-54-6
Record name Tetrahexylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tetrahexylammonium
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Tetrahexylammonium
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Tetrahexylammonium
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Tetrahexylammonium
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Tetrahexylammonium

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